

Analytical methods for "Methyl 4-formyl-2-methoxybenzoate" characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4-formyl-2-methoxybenzoate
Cat. No.:	B1369907

[Get Quote](#)

An In-Depth Guide to the Analytical Characterization of **Methyl 4-formyl-2-methoxybenzoate**

Introduction: The Role of Methyl 4-formyl-2-methoxybenzoate in Synthesis

Methyl 4-formyl-2-methoxybenzoate (MFMB) is a multifunctional aromatic compound of significant interest to researchers in organic synthesis and drug development. Its structure, incorporating a methyl ester, a benzaldehyde, and a methoxy group, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures.^[1] The precise characterization of this key building block is paramount to ensure the identity, purity, and stability required for reproducible and successful downstream applications, from small-scale research to large-scale pharmaceutical production.

This technical guide provides a comprehensive overview of the essential analytical methods for the definitive characterization of MFMB. We will delve into the core spectroscopic and chromatographic techniques, presenting not just the protocols but the scientific rationale behind the experimental choices. This document is designed to equip researchers, scientists, and quality control professionals with the necessary tools to confidently assess the quality of this critical reagent.

Physicochemical and Structural Properties

A foundational understanding of the physicochemical properties of **Methyl 4-formyl-2-methoxybenzoate** is essential before undertaking any analytical work. These properties influence the choice of solvents, chromatographic conditions, and sample handling procedures.

Property	Value	Source
IUPAC Name	methyl 4-formyl-2-methoxybenzoate	[2]
CAS Number	55204-14-3	[2] [3] [4]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[2]
Molecular Weight	194.18 g/mol	[2]
Monoisotopic Mass	194.05790880 Da	[2]
Appearance	White to off-white crystalline powder or solid	Inferred from similar compounds [5]

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopy is the cornerstone of structural elucidation for organic molecules. The following techniques provide orthogonal and confirmatory data to verify the identity and integrity of **Methyl 4-formyl-2-methoxybenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic compounds in solution.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The electron-withdrawing aldehyde and ester groups, combined with the electron-donating methoxy group, create a distinct and predictable pattern of signals on the aromatic ring.

Expected ¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)

Signal Assignment	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Coupling Constant (J) Hz (Predicted)	Integration
Aldehyde Proton (-CHO)	~9.90	Singlet (s)	N/A	1H
Aromatic Proton (H-5)	~7.65	Doublet of doublets (dd)	~8.0, 1.5	1H
Aromatic Proton (H-3)	~7.50	Doublet (d)	~1.5	1H
Aromatic Proton (H-6)	~7.45	Doublet (d)	~8.0	1H
Methoxy Protons (-OCH ₃)	~3.95	Singlet (s)	N/A	3H
Ester Methyl Protons (-COOCH ₃)	~3.90	Singlet (s)	N/A	3H

Note: Chemical shifts are predictions based on the analysis of structurally similar compounds like methyl 4-formylbenzoate and are subject to variation based on solvent and experimental conditions.[\[6\]](#)[\[7\]](#)

Visualization of Key ¹H-¹H Couplings The diagram below illustrates the through-bond coupling relationships between the aromatic protons of MFMB.

Caption: Key proton coupling relationships in MFMB.

Experimental Protocol: ¹H NMR

- Sample Preparation: Accurately weigh 5-10 mg of **Methyl 4-formyl-2-methoxybenzoate** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm) if not already present in the solvent.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Spectrometer Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition: Use a standard one-pulse sequence. Set the spectral width to cover the expected range of proton signals (e.g., 0-11 ppm) and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon framework.

Expected ^{13}C NMR Spectral Data (Predicted, 100 MHz, CDCl_3)

Signal Assignment	Chemical Shift (δ) ppm (Predicted)
Aldehyde Carbonyl (-CHO)	~191.0
Ester Carbonyl (-COOCH ₃)	~166.0
C-2 (Aromatic, -OCH ₃ substituted)	~160.0
C-4 (Aromatic, -CHO substituted)	~138.0
C-1 (Aromatic, -COOCH ₃ substituted)	~125.0
C-6 (Aromatic C-H)	~132.0
C-5 (Aromatic C-H)	~118.0
C-3 (Aromatic C-H)	~115.0
Methoxy Carbon (-OCH ₃)	~56.0
Ester Methyl Carbon (-COOCH ₃)	~52.5

Note: These are predicted chemical shifts. The actual values can be influenced by solvent and concentration.[\[8\]](#)

Experimental Protocol: ¹³C NMR

The protocol is similar to that for ¹H NMR, with the following key differences:

- Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
- Spectral Width: Set a wider spectral width (e.g., 0-220 ppm) to encompass all carbon signals.
- Acquisition Time: A greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational

frequencies.

Expected FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~2850, ~2750	Aldehyde C-H	C-H Stretch (Fermi doublet)
~1725	Ester C=O	C=O Stretch
~1695	Aldehyde C=O	C=O Stretch
~1600, ~1480	Aromatic Ring	C=C Stretch
~1250, ~1030	Aryl Ether & Ester	C-O Stretch

Note: The exact peak positions can vary slightly. The presence of two distinct carbonyl stretches is a key diagnostic feature.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocol: FTIR (ATR)

- Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
- Sample Application: Place a small amount of the solid MFMB sample directly onto the ATR crystal.
- Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Expected Mass Spectrometry Data

Adduct / Fragment	Formula	Predicted m/z
[M] ⁺ (Molecular Ion)	[C ₁₀ H ₁₀ O ₄] ⁺	194.06
[M+H] ⁺	[C ₁₀ H ₁₁ O ₄] ⁺	195.07
[M+Na] ⁺	[C ₁₀ H ₁₀ O ₄ Na] ⁺	217.05
[M-H] ⁻	[C ₁₀ H ₉ O ₄] ⁻	193.05

Data sourced from PubChem predictions for MFMB.[\[12\]](#) A common fragmentation pathway involves the loss of the methoxy group (-OCH₃, 31 Da) or the ester methyl group (-CH₃, 15 Da).

Experimental Protocol: GC-MS

A Gas Chromatography-Mass Spectrometry (GC-MS) method is well-suited for a volatile compound like MFMB.[\[13\]](#)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
- GC System:
 - Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
 - Injector: Inject 1 µL in split mode at an injector temperature of 250°C.
 - Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS System:

- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Interface Temperature: 280°C.

Chromatographic Analysis: Assessing Purity

Chromatographic methods are essential for determining the purity of a sample and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the workhorse method for purity analysis of moderately polar organic compounds.

Proposed HPLC Method This method is based on standard protocols for similar aromatic esters and aldehydes.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	Start at 60% A / 40% B, ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes.
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 254 nm
Injection Volume	10 µL
Sample Prep	Dissolve sample in Acetonitrile:Water (50:50) to a concentration of ~0.5 mg/mL.

Integrated Analytical Workflow

A robust characterization of **Methyl 4-formyl-2-methoxybenzoate** relies on an integrated approach where the results from different techniques corroborate one another. The following workflow ensures a comprehensive and reliable analysis.

Caption: Integrated workflow for MFMB characterization.

Conclusion

The analytical characterization of **Methyl 4-formyl-2-methoxybenzoate** requires a multi-technique approach. By combining NMR for definitive structural elucidation, FTIR for functional group confirmation, Mass Spectrometry for molecular weight verification, and HPLC or GC for purity assessment, researchers and drug development professionals can ensure the quality and integrity of this vital synthetic building block. The protocols and data presented in this guide serve as a comprehensive framework for achieving a thorough and reliable characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-formyl-2-methoxybenzoate [myskinrecipes.com]
- 2. Methyl 4-formyl-2-methoxybenzoate | C10H10O4 | CID 18510332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl 4-formyl-2-methoxybenzoate CAS#: 55204-14-3 [chemicalbook.com]
- 4. methyl 4-formyl-2-methoxybenzoate | 55204-14-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyl 4-formylbenzoate(1571-08-0) 1H NMR [m.chemicalbook.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Methyl 4-formylbenzoate(1571-08-0) IR Spectrum [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. PubChemLite - Methyl 4-formyl-2-methoxybenzoate (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 13. benchchem.com [benchchem.com]
- 14. Methyl 4-formylbenzoate | SIELC Technologies [sielc.com]
- 15. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Analytical methods for "Methyl 4-formyl-2-methoxybenzoate" characterization]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1369907#analytical-methods-for-methyl-4-formyl-2-methoxybenzoate-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com